5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a thiazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This method is transition-metal-free and is accomplished under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or thiazole rings.
Substitution: Substitution reactions can occur at the amino group or other positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and other biological interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole is unique due to the presence of both thiazole and triazole rings in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns that are not found in compounds with only one of these rings. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H5N5S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5N5S/c6-5-8-4(9-10-5)3-1-7-2-11-3/h1-2H,(H3,6,8,9,10) |
InChI Key |
WORGEBLLEPMBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
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